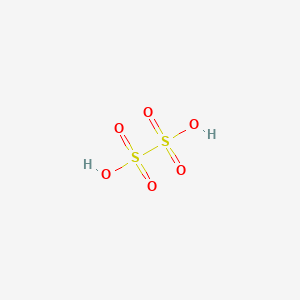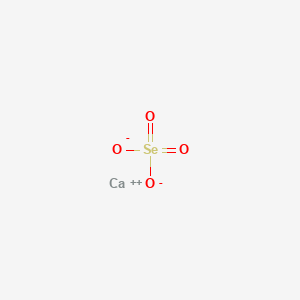
フッ化ユウロピウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium(3+);trifluoride is an inorganic compound with the chemical formula EuF₂ or EuF₃, depending on the oxidation state of europium. Europium(3+);trifluoride is known for its bright yellowish color and fluorite structure. It is a member of the lanthanide series and exhibits unique properties due to the presence of europium ions.
科学的研究の応用
Europium(3+);trifluoride has a wide range of applications in scientific research:
作用機序
Target of Action
Europium fluoride primarily targets fluoride ions . It is used to monitor the transmembrane transport of fluoride into liposomes . The compound takes advantage of the long emission lifetime of a europium (III) complex to measure the transport activity of a fluorescent transporter .
Mode of Action
Europium fluoride interacts with its targets by binding to fluoride ions and facilitating their transport across cell membranes . This interaction results in changes in the transport activity of the fluorescent transporter, which can be measured using the europium (III) complex .
Biochemical Pathways
The primary biochemical pathway affected by europium fluoride is the transmembrane transport of fluoride . The compound’s action can lead to changes in the transport activity of a fluorescent transporter, which can have downstream effects on cellular processes .
Pharmacokinetics
The compound’s ability to facilitate the transmembrane transport of fluoride suggests that it may have significant bioavailability .
Result of Action
The primary result of europium fluoride’s action is the facilitated transport of fluoride ions across cell membranes . This can lead to changes in cellular processes, potentially influencing cell function .
Action Environment
The action of europium fluoride can be influenced by environmental factors such as the presence of other ions and the pH of the environment . These factors can affect the compound’s efficacy and stability .
生化学分析
Biochemical Properties
Europium fluoride can interact with various biomolecules. For instance, Europium(II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal
Cellular Effects
The cellular effects of Europium fluoride are not well-studied. Fluoride, a component of Europium fluoride, is known to have various effects on cells. For instance, high concentrations of fluoride can cause oxidative stress, organelle damage, and apoptosis in single cells
Temporal Effects in Laboratory Settings
Europium fluoride has been used in laboratory settings for various purposes. For instance, Europium(II) fluoride has been used to create a fluoride-specific semipermeable membrane in a fluoride selective electrode
Dosage Effects in Animal Models
Studies on fluoride toxicity in animals have shown that the impact of fluoride on the body is highly dependent on the dosage, duration of exposure, sex, and age of the specimens .
Metabolic Pathways
Fluoride is known to inhibit enzymes involved in energy metabolism, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
A study has shown that a europium(III) complex can selectively localize to the mitochondria of living cells , suggesting that Europium compounds, including Europium fluoride, may have similar transport and distribution properties.
Subcellular Localization
A study has shown that the Λ enantiomer of three different emissive europium(III) complexes selectively localizes to the mitochondria of living cells . This suggests that Europium fluoride may also localize to specific compartments or organelles within the cell.
準備方法
Synthetic Routes and Reaction Conditions
Europium(3+);trifluoride can be synthesized through various methods. One common method involves the reduction of europium (III) fluoride with metallic europium or hydrogen gas. The reaction conditions typically involve high temperatures ranging from 900°C to 1000°C for several hours .
Another method involves the reaction of europium (III) nitrate with ammonium fluoride. This reaction produces europium (III) fluoride and ammonium nitrate as a byproduct .
Industrial Production Methods
In industrial settings, europium fluoride is often produced by reducing europium (III) fluoride with silicon at high temperatures. The optimal conditions for this reduction involve using 1.0 to 1.05 moles of silicon per 4 moles of europium (III) fluoride and heating the mixture to 900°C to 1000°C for six hours .
化学反応の分析
Types of Reactions
Europium(3+);trifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Europium (II) fluoride can be oxidized to europium (III) fluoride using oxidizing agents such as oxygen or air at elevated temperatures.
Reduction: Europium (III) fluoride can be reduced to europium (II) fluoride using reducing agents like hydrogen gas or metallic europium.
Substitution: Europium(3+);trifluoride can participate in substitution reactions with other halides or complexing agents.
Major Products Formed
The major products formed from these reactions include europium (III) fluoride, europium (II) fluoride, and various europium complexes depending on the reagents used .
類似化合物との比較
Similar Compounds
- Europium (II) bromide
- Europium (II) chloride
- Europium (II) iodide
- Samarium (II) fluoride
- Thulium (II) fluoride
- Ytterbium (II) fluoride
Uniqueness
Europium(3+);trifluoride is unique due to its ability to exist in both +2 and +3 oxidation states, which is relatively rare among lanthanides. This dual oxidation state allows for a wide range of chemical reactions and applications. Additionally, europium fluoride’s luminescent properties make it particularly valuable in optical and electronic applications .
特性
CAS番号 |
13765-25-8 |
|---|---|
分子式 |
EuF3 |
分子量 |
208.959 g/mol |
IUPAC名 |
trifluoroeuropium |
InChI |
InChI=1S/Eu.3FH/h;3*1H/q+3;;;/p-3 |
InChIキー |
HPNURIVGONRLQI-UHFFFAOYSA-K |
SMILES |
[F-].[F-].[F-].[Eu+3] |
正規SMILES |
F[Eu](F)F |
Key on ui other cas no. |
13765-25-8 |
物理的記述 |
Crystals; [Hawley] |
製品の起源 |
United States |
ANone: Europium Fluoride can exist in two forms: Europium(II) fluoride (EuF2) and Europium(III) fluoride (EuF3). The molecular weight of EuF2 is 195.92 g/mol, and that of EuF3 is 208.93 g/mol.
A: Researchers commonly utilize a combination of techniques such as X-ray diffraction (XRD), photoluminescence (PL) spectroscopy, diffuse reflectance spectroscopy (DRS), and Mössbauer spectroscopy to investigate the structural and electronic properties of Europium Fluoride. [, , , , ]
A: Europium Fluoride, particularly EuF2, exhibits scintillation when exposed to a neutron beam. Interestingly, isotopic enrichment is not always necessary for scintillation in EuF2-doped materials, potentially reducing production costs for this application. []
A: High-pressure studies reveal that the orthorhombic phase (α-EuF3) transforms into the hexagonal phase (β-EuF3) within a specific pressure range. This transition involves a change in the coordination number of Europium and significantly impacts the material's luminescence intensity. []
A: Yes, Europium Fluoride, particularly EuFx, demonstrates potential as a dopant-free electron-selective contact material for crystalline silicon solar cells. It offers advantages such as low contact resistivity and a simplified fabrication process. []
A: Europium-doped silica optical fibers, fabricated through techniques like Modified Chemical Vapor Deposition (MCVD), exhibit a significantly higher Verdet constant compared to standard single-mode fibers, making them attractive for applications in magneto-optical devices like Faraday isolators. []
A: Incorporating NaGdF4:Eu nanoparticles into a diamond matrix leads to robust photo- and X-ray luminescent materials. These composites demonstrate high-intensity, narrow-band orange luminescence, enhancing their potential for applications like radiation monitoring screens. []
A: Several methods are employed for the synthesis of Europium Fluoride, including solid-state reactions, [] flux synthesis, [] and sol-gel processes utilizing fluoroalkoxo precursors. []
A: Studies on surface-modified Terbium-Europium Fluorides highlight the role of ligands, like benzoate and terephthalate anions, in influencing temperature-sensing capabilities, indicating a relationship between ligand structure and material sensitivity. []
A: Electron spin resonance (ESR) studies have been crucial in revealing the non-stoichiometric nature of Europium difluoride. []
A: Researchers employ a combination of chemical and spectroscopic techniques to determine the chemical forms of Europium in different materials. This includes spectrophotometry, complexometric titration, and X-ray diffraction phase analysis. []
A: Yes, Lanthanum Fluoride ceramic membranes, often incorporating Europium Fluoride, have been investigated for their potential as selective electrodes for fluoride ion detection. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)




![N'-(Bicyclo[2.2.1]heptan-2-yl)-N-(2-fluoroethyl)-N-nitrosourea](/img/structure/B79891.png)


